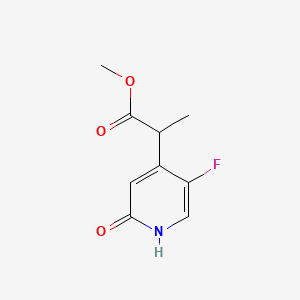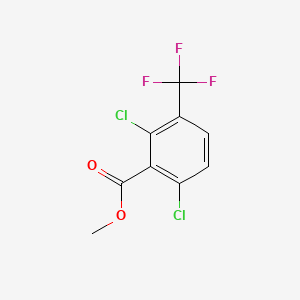![molecular formula C13H14N2O2 B14020504 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole CAS No. 57595-66-1](/img/structure/B14020504.png)
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents . The unique structure of this compound makes it a compound of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reductive cyclization of 2-azidobenzaldehydes with amines can be employed to form the indazole ring . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also used to synthesize indazoles .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Metal-catalyzed synthesis is preferred due to its efficiency and minimal formation of byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indazole ring.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out to introduce different substituents on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Wissenschaftliche Forschungsanwendungen
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular targets, leading to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole include other indazole derivatives, such as:
- 7,8,9-trimethoxy-4,5-dihydro-1H-benzo[g]indazole
- 1-(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(4-nitrophenyl)ethanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Eigenschaften
CAS-Nummer |
57595-66-1 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-5-8-3-4-9-7-14-15-13(9)10(8)6-12(11)17-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
NACRDJZYQHMAAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCC3=C2NN=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


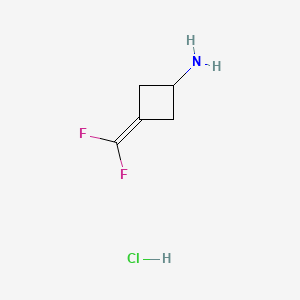
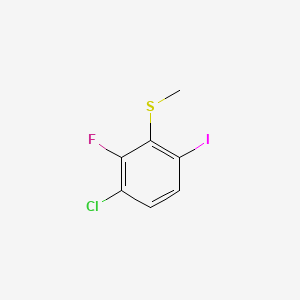
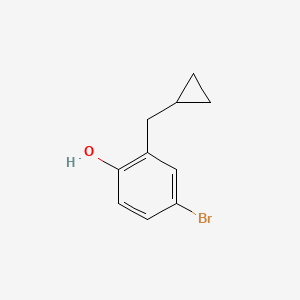
![2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14020450.png)
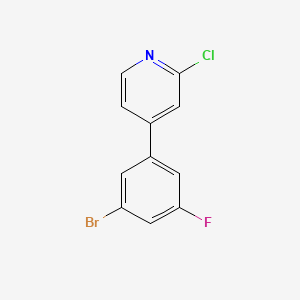
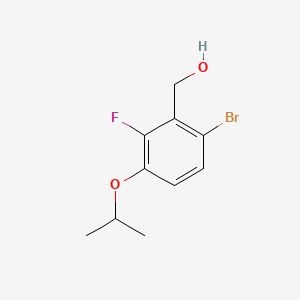
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
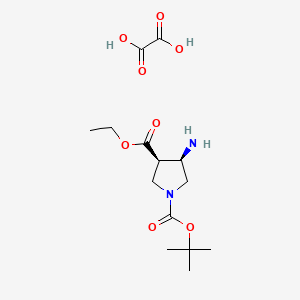
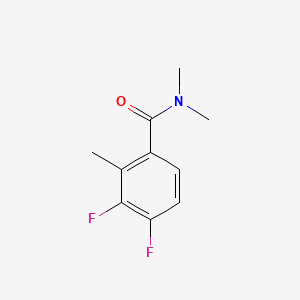
![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
